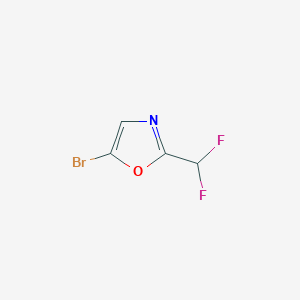

5-Bromo-2-(difluoromethyl)-1,3-oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H2BrF2NO |

|---|---|

Molecular Weight |

197.97 g/mol |

IUPAC Name |

5-bromo-2-(difluoromethyl)-1,3-oxazole |

InChI |

InChI=1S/C4H2BrF2NO/c5-2-1-8-4(9-2)3(6)7/h1,3H |

InChI Key |

MGYXHTLPZMCSJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=N1)C(F)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 5-Bromo-2-(difluoromethyl)-1,3-oxazole

This technical guide details the chemical properties, synthetic accessibility, and medicinal chemistry applications of 5-Bromo-2-(difluoromethyl)-1,3-oxazole (CAS: 1783600-05-4).

Executive Summary

This compound is a bifunctional heterocyclic building block designed for high-value medicinal chemistry programs. It serves as a strategic "linchpin" scaffold, enabling the orthogonal introduction of complex substructures via the C5-bromide handle while retaining a metabolically stable, lipophilic hydrogen bond donor at the C2 position (the difluoromethyl group).

-

Primary Utility: Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).

-

Key Feature: The -CF₂H moiety acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, improving membrane permeability (LogP modulation) while mitigating rapid metabolic clearance.

-

CAS Number: 1783600-05-4

-

Molecular Formula: C₄H₂BrF₂NO[1]

Structural Analysis & Physicochemical Properties[2][3]

The oxazole ring is an electron-deficient aromatic system (π-excessive but inductively withdrawn by Oxygen and Nitrogen). The introduction of the difluoromethyl group at C2 and the bromine at C5 creates a unique electronic push-pull system.

Electronic Distribution

-

C2 Position (-CF₂H): The difluoromethyl group is strongly electron-withdrawing (inductive effect), lowering the pKa of the oxazole ring and reducing the basicity of the nitrogen. This increases the stability of the ring against oxidative metabolism.

-

C5 Position (-Br): The carbon-bromine bond is activated for oxidative addition by low-valent metal catalysts (Pd⁰, Ni⁰) due to the electron-deficient nature of the heteroaromatic core.

-

C4 Position (-H): The C4 proton is the least acidic site but remains susceptible to electrophilic attack or directed C-H activation under forcing conditions.

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| Molecular Weight | 197.97 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| LogP (Calc) | ~1.8 – 2.1 | Optimal lipophilicity for CNS and peripheral targets. |

| H-Bond Donors | 1 (Weak, CF₂-H ) | The CF₂H proton acts as a weak H-bond donor. |

| H-Bond Acceptors | 2 (N, O) | Nitrogen lone pair availability is reduced by -CF₂H. |

| Physical State | Low-melting solid / Oil | Easy handling in automated synthesis. |

Synthetic Accessibility

The synthesis of this compound typically follows a modular "Construct-then-Functionalize" approach to ensure regiocontrol.

Core Synthesis Protocol

The most robust route involves the cyclization of difluoroacetamide derivatives followed by regioselective bromination.

-

Cyclization: Reaction of 2,2-difluoroacetamide with 2-bromoacetaldehyde diethyl acetal (or equivalent) yields the parent 2-(difluoromethyl)oxazole.

-

Bromination: Direct lithiation at C5 followed by quenching with a bromine source (e.g., CBr₄, NBS) or electrophilic bromination.

Diagram 1: Synthetic Pathway

The following flowchart illustrates the stepwise construction of the core.

Reactivity Profile & Experimental Protocols

The utility of this building block lies in its predictable reactivity at the C5 position.

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C5-Br bond is highly reactive toward Pd(0) insertion.

-

Catalyst Choice: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ are standard. For sterically hindered boronic acids, use Pd₂(dba)₃ with XPhos.

-

Base: K₂CO₃ or Cs₂CO₃ (mild bases prevent degradation of the oxazole ring).

-

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Protocol (Standard Suzuki Coupling):

-

Charge a reaction vial with This compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Dissolve in 1,4-Dioxane/H₂O (4:1, 0.1 M).

-

Degas with Argon for 5 minutes.

-

Add Pd(dppf)Cl₂ (5 mol%).

-

Heat at 80-90°C for 4-12 hours.

-

Note: The electron-deficient nature of the oxazole facilitates rapid coupling, often faster than phenyl bromides.

B. C-H Activation (C4 Functionalization)

Once the C5 position is substituted, the C4 position becomes the most acidic proton remaining (pKa ~20-25).

-

Direct Arylation: Can be achieved using Pd(OAc)₂/PivOH systems to install aryl groups at C4 without pre-functionalization.

C. Stability of the CF₂H Group

The difluoromethyl group is generally stable under standard acidic and basic conditions. However, avoid extremely strong bases (e.g., t-BuLi) at elevated temperatures, as this can lead to alpha-elimination of fluoride (defluorination).

Diagram 2: Reactivity Map

This diagram details the orthogonal reactivity handles of the molecule.

Medicinal Chemistry Applications

Bioisosterism & Lipophilicity

The 2-(difluoromethyl) group is a validated bioisostere for:

-

Methyl (-CH₃): Increases metabolic stability (blocks CYP450 oxidation).

-

Hydroxyl (-OH) / Thiol (-SH): The C-H bond in CF₂H is sufficiently polarized to act as a hydrogen bond donor, interacting with backbone carbonyls in protein binding pockets. Unlike -OH, it does not incur a high desolvation penalty, potentially improving potency.

Case Study Logic: HDAC Inhibitors

Analogs of oxazoles with difluoromethyl groups have been successfully employed in the design of Histone Deacetylase (HDAC) inhibitors .[2] The oxazole ring serves as a rigid linker, while the CF₂H group modulates the zinc-binding affinity or interacts with the hydrophobic rim of the enzyme active site.

Handling & Safety

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from light to prevent slow debromination.

-

Hazards: Treat as an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Waste: Dispose of as halogenated organic waste.

References

-

Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines. Journal of Organic Chemistry. (2011). Describes analogous cyclization methods for fluorinated oxazoles.

-

One-Pot Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles. ResearchGate. (2025).[3] Provides protocols for difluoroacetic acid based cyclizations.

-

Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based inhibitors of HDAC6. ChemRxiv. (2023). Validates the difluoromethyl group as a bioactive motif in oxazole-like scaffolds.

-

5-Bromo-2-(difluoromethyl)oxazole Product Data. ChemSRC. Confirms CAS 1783600-05-4 and structural identity.

-

Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles (Analogous Chemistry). BenchChem. General protocols for 5-bromo-heterocycle couplings.

Sources

- 1. 1783600-05-4_5-Bromo-2-(difluoromethyl)oxazoleCAS号:1783600-05-4_5-Bromo-2-(difluoromethyl)oxazole【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

5-Bromo-2-(difluoromethyl)-1,3-oxazole: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(difluoromethyl)-1,3-oxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to its apparent novelty, direct experimental data for this specific molecule is not extensively available in public databases. Consequently, this document synthesizes information from closely related analogues and established principles of organic chemistry to offer a detailed profile. The guide covers compound identification, predicted physicochemical properties, plausible synthetic strategies, expected reactivity, potential applications in drug discovery, and essential safety protocols. This resource is intended for researchers, scientists, and professionals in drug development who are exploring novel oxazole derivatives.

Introduction: The Oxazole Scaffold in Modern Chemistry

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable scaffold in drug design.[1] The introduction of a bromine atom at the 5-position and a difluoromethyl group at the 2-position of the oxazole core is anticipated to impart unique physicochemical and pharmacological properties. The bromine atom serves as a versatile synthetic handle for further functionalization, particularly in palladium-catalyzed cross-coupling reactions, while the difluoromethyl group, a bioisostere of hydroxyl and thiol groups, can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4]

Compound Identification and Physicochemical Properties

As of the date of this publication, a specific CAS number for this compound has not been found in major chemical databases. This suggests the compound may be a novel chemical entity. The key identifiers and predicted physicochemical properties are summarized below, based on calculations and data from analogous compounds such as 5-bromooxazole.[5]

| Identifier | Value | Source |

| Compound Name | This compound | IUPAC Nomenclature |

| CAS Number | Not Assigned | - |

| Molecular Formula | C₄H₂BrF₂NO | Calculated |

| Molecular Weight | 200.97 g/mol | Calculated |

| Canonical SMILES | C1=C(N=CO1)C(F)F | Predicted |

| InChI Key | Predicted | Predicted |

Predicted Physicochemical Properties:

The properties of this compound are predicted to be influenced by the competing effects of the polar difluoromethyl group and the lipophilic bromo substituent. These predictions are crucial for designing synthetic workups, purification strategies, and for anticipating the compound's behavior in biological systems.[6][7]

| Property | Predicted Value | Notes |

| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature, based on analogs. |

| Boiling Point | Not available | Expected to be higher than 5-bromooxazole due to the increased molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, dichloromethane). | Typical for small, functionalized organic molecules. |

| pKa (of conjugate acid) | < 1 | The electron-withdrawing nature of the bromine and difluoromethyl groups is expected to decrease the basicity of the oxazole nitrogen compared to the parent oxazole (pKa of 0.8).[8] |

| LogP | 1.5 - 2.5 | Predicted to have moderate lipophilicity, a key parameter for drug-likeness. |

Proposed Synthetic Pathways

While a specific, peer-reviewed synthesis for this compound has not been published, plausible synthetic routes can be devised based on established methodologies for the synthesis of substituted oxazoles. Two potential strategies are outlined below.

Pathway A: Late-Stage Bromination

This approach involves the initial construction of the 2-(difluoromethyl)oxazole core, followed by bromination at the C5 position.

Caption: Proposed late-stage bromination pathway.

Experimental Protocol (Hypothetical):

-

Synthesis of 2-(Difluoromethyl)oxazole: A potential starting point could be the reaction of a suitable difluoromethylated precursor, such as a difluoroacetyl derivative, with an appropriate three-carbon component to form the oxazole ring. Methods for synthesizing 2-(trifluoromethyl)oxazoles from β-monosubstituted enamines and phenyliodine bis(trifluoroacetate) (PIFA) could potentially be adapted.

-

Bromination of 2-(Difluoromethyl)oxazole: The synthesized 2-(difluoromethyl)oxazole would then be subjected to electrophilic bromination. Reagents such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent (e.g., carbon tetrachloride or acetic acid) could be employed. The C5 position of the oxazole ring is generally susceptible to electrophilic attack.

Pathway B: From a 5-Aminooxazole Precursor via Sandmeyer Reaction

This strategy involves the synthesis of a 5-amino-2-(difluoromethyl)oxazole intermediate, followed by a Sandmeyer reaction to introduce the bromine atom. The Sandmeyer reaction is a well-established method for converting aryl amines to aryl halides via their diazonium salts.[9][10]

Caption: Proposed Sandmeyer reaction pathway.

Experimental Protocol (Hypothetical):

-

Synthesis of 5-Amino-2-(difluoromethyl)oxazole: This intermediate could potentially be synthesized from difluoroacetonitrile and an appropriate α-amino carbonyl compound or its equivalent.

-

Diazotization: The 5-amino-2-(difluoromethyl)oxazole would be treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The in-situ generated diazonium salt would then be treated with a copper(I) bromide (CuBr) solution to yield the desired this compound.[11]

Chemical Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dictated by the interplay of the oxazole ring, the bromo substituent, and the difluoromethyl group.

Reactivity of the Oxazole Ring

The oxazole ring is an electron-rich heterocycle, but the presence of two electronegative fluorine atoms and a bromine atom will significantly decrease its electron density, making it less susceptible to electrophilic attack than the parent oxazole. Deprotonation at the C2 position, a common reaction for some oxazoles, is not possible here due to the difluoromethyl substituent.

Reactivity of the 5-Bromo Substituent

The bromine atom at the C5 position is a key functional group for further molecular elaboration. It is expected to readily participate in a variety of palladium-catalyzed cross-coupling reactions.[3][12] This opens up a vast chemical space for the synthesis of more complex derivatives.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Caption: Potential cross-coupling reactions of this compound.

Reactivity of the 2-(Difluoromethyl) Group

The difluoromethyl group is generally considered to be chemically robust. However, the acidic proton of the CHF₂ group can be removed under strongly basic conditions, potentially leading to the formation of a difluoromethyl anion which can react with electrophiles.[13]

Potential Applications in Drug Discovery and Materials Science

While no specific applications for this compound have been reported, the structural motifs present suggest significant potential in several areas.

Medicinal Chemistry

Oxazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The incorporation of fluorine atoms often enhances the pharmacological profile of a molecule by improving its metabolic stability, bioavailability, and binding affinity.[14][15] Therefore, this compound and its derivatives are promising candidates for screening in various therapeutic areas. The bromo substituent allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Materials Science

Heterocyclic compounds, including oxazoles, are of interest in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The specific electronic properties imparted by the bromo and difluoromethyl substituents could lead to novel materials with interesting photophysical characteristics.

Safety and Handling

As a novel and uncharacterized compound, this compound should be handled with caution. General safety precautions for handling potentially hazardous organobromine and organofluorine compounds should be strictly followed.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Handling Bromine and Brominating Agents: If synthesizing this compound using elemental bromine or other brominating agents, extreme caution is necessary due to their corrosive and toxic nature.[18]

-

Handling Fluorinated Compounds: While the difluoromethyl group is relatively stable, care should be taken to avoid conditions that could lead to the release of hydrogen fluoride.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide provides a foundational understanding of its predicted properties, potential synthetic routes, and likely reactivity based on the well-established chemistry of related compounds. The strategic combination of a versatile bromo handle and a metabolically robust difluoromethyl group on the biologically relevant oxazole scaffold makes this molecule and its derivatives attractive targets for future research in drug discovery and materials science. It is our hope that this guide will stimulate further investigation into this intriguing compound.

References

A comprehensive list of references that informed this technical guide is provided below. Please note that direct citations for the subject compound are not available; therefore, references to analogous compounds and general chemical principles are provided.

- Benchchem. (2025).

- Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.

- Benchchem. (2025).

- Wikipedia. (n.d.). Sandmeyer reaction.

- ResearchGate. (n.d.).

- PubMed. (2011).

- PubChem. (n.d.). 5-Bromooxazole.

- Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.

- PHARMD GURU. (n.d.). 32. SANDMEYERS REACTION.

- National Center for Biotechnology Inform

- RSC Publishing. (2022). Difluoromethylation of heterocycles via a radical process.

- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Benchchem. (2025). A Comparative Guide to Leaving Groups in Oxazole-Based Cross-Coupling Reactions.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- ResearchGate. (n.d.). Synthesis of 5‐bromooxazole (10·HCl).

- ESA-IPB. (n.d.).

- PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.

- PubMed. (2022).

- ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).

- ResearchGate. (n.d.).

- Dolly Corporation. (2025).

- PMC. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space.

- PMC. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- Organic Letters. (n.d.).

- Key Organics. (n.d.). 5-bromo-1,3-oxazole.

- ResearchGate. (n.d.).

- PMC. (2019).

- Organic Chemistry Portal. (2009). A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene.

- Wikipedia. (n.d.). Oxazole.

- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Google Patents. (n.d.). WO2000073288A1 - Method for preparing 5-substituted oxazoles.

- University of California, Santa Barbara. (n.d.). Fluorine.

- California State University, Bakersfield. (n.d.).

- NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS.

- ResearchGate. (2020). Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- PubChem. (n.d.). 5-Bromo-2-phenyl-1,3-oxazole.

- RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

- Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)

- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.

- Organic Syntheses Procedure. (n.d.). 5-(Thiophen-2-yl)oxazole.

- MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

- Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles.

- The University of Manchester Research Explorer. (2006). Suzuki coupling of oxazoles.

- LOCKSS. (1993).

-

PMC. (n.d.). Benzo[1,2-d:4,5-d′]bis([3][13][19]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity.

- MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles.

- Science and Education Publishing. (n.d.). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Bromooxazole | C3H2BrNO | CID 21846775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Refinement of Computational Access to Molecular Physicochemical Properties: From Ro5 to bRo5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxazole - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. pharmdguru.com [pharmdguru.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. csub.edu [csub.edu]

- 17. nj.gov [nj.gov]

- 18. LCSS: BROMINE [web.stanford.edu]

- 19. benchchem.com [benchchem.com]

Role of Difluoromethyl Group in Oxazole Pharmacokinetics

Executive Summary

In modern medicinal chemistry, the "magic methyl" effect—where a single methyl group boosts potency and selectivity—is evolving. The difluoromethyl group (

This technical guide analyzes the pharmacokinetic (PK) impact of incorporating a

Part 1: Physicochemical Profile & Bioisosterism

The

The Lipophilic Hydrogen Bond Donor

The most critical feature of the

-

Acidity (

): The -

Lipophilicity (

): While HB donors (OH, NH) typically lower lipophilicity,

Comparative Metrics: Oxazole Substituents

The following table contrasts the effects of substituting the C2-position of an oxazole ring.

| Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( |

| Electronic Effect | Weak Donor (+I) | Strong Acceptor (-I) | Moderate Acceptor (-I) |

| H-Bonding | None | Acceptor (Weak) | Donor (Lipophilic) |

| Metabolic Liability | High (Benzylic oxid.) | Low (Inert) | Low (C-F bond strength) |

| Lipophilicity ( | Base | +1.0 to +1.2 | +0.5 to +0.7 |

| Oxazole | ~0.8 (Base) | < -2.0 (Very Weak Base) | ~ -1.0 (Weak Base) |

Visualization: Physicochemical Landscape

The diagram below illustrates the unique position of

Figure 1: The "Goldilocks" nature of the difluoromethyl group, bridging the gap between metabolic stability and specific binding interactions.

Part 2: Pharmacokinetic Mechanisms[5]

Incorporating

Blocking Metabolic Soft Spots

Oxazoles are prone to oxidative metabolism, particularly at the C2 and C5 positions.

-

Ring Oxidation: Cytochrome P450 enzymes (CYPs) can epoxidize the oxazole double bonds, leading to ring opening and the formation of unstable metabolites (e.g.,

-acylamino ketones). -

C-H Abstraction: Methyl substituents on oxazoles are rapid sites for CYP-mediated hydroxylation.

The

-

Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the

group resistant to direct abstraction. -

Electronic Deactivation: The electron-withdrawing nature of

lowers the HOMO energy of the oxazole ring, making it less susceptible to electrophilic attack by CYP450 oxene species.

Mechanism-Based Inhibition (Special Case)

In specific contexts, such as HDAC6 inhibition ,

Visualization: Metabolic Pathways

Figure 2:

Part 3: Synthetic Protocols

Synthesizing

Protocol A: Radical Difluoromethylation (Late-Stage Functionalization)

This method allows for the introduction of

Reagents:

-

Substrate: Substituted Oxazole

-

Reagent: Zinc difluoromethanesulfinate (

, "Baran's Reagent") -

Oxidant: tert-Butyl hydroperoxide (TBHP)

-

Solvent: DCM/Water (biphasic)

Step-by-Step Workflow:

-

Setup: Dissolve the oxazole substrate (1.0 equiv) in a 2:1 mixture of Dichloromethane (DCM) and water.

-

Addition: Add

(3.0 equiv) followed by TBHP (70% aq. solution, 5.0 equiv) dropwise at -

Reaction: Stir vigorously at room temperature for 12–24 hours. The radical species

is generated in situ and attacks the electron-deficient heterocycle. -

Workup: Quench with saturated

, extract with DCM, and dry over -

Purification: Silica gel chromatography.

products are distinctively less polar than parent oxazoles.

Protocol B: Deoxyfluorination (De Novo Synthesis)

Ideal for building the

Reagents:

-

Substrate: Oxazole-2-carbaldehyde

-

Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor

-

Solvent: Anhydrous DCM

Step-by-Step Workflow:

-

Setup: Dissolve oxazole-2-carbaldehyde (1.0 equiv) in anhydrous DCM under Nitrogen atmosphere.

-

Cooling: Cool the solution to

. -

Addition: Add DAST (1.5 equiv) slowly to prevent exotherm.

-

Warming: Allow the reaction to warm to room temperature over 4 hours.

-

Quench: Pour into ice-cold saturated

. Caution: DAST reacts violently with water. -

Isolation: Extract and purify. This yields the 2-difluoromethyl oxazole directly.

Visualization: Synthesis Workflow

Figure 3: Dual synthetic pathways for accessing difluoromethyl oxazoles.

Part 4: Case Study & Pharmacokinetic Impact

Case Study: HDAC6 Inhibitors

Recent development of Histone Deacetylase 6 (HDAC6) inhibitors highlights the utility of the difluoromethyl group on oxazole-like scaffolds (specifically 1,3,4-oxadiazoles, but applicable to 1,3-oxazoles).[3][4][5][6][7]

-

Challenge: Hydroxamic acid groups (traditional zinc binders) suffer from poor PK (rapid glucuronidation) and mutagenicity risks.

-

Solution: Replacement with a 2-difluoromethyl-1,3,4-oxadiazole .

-

PK Outcome:

-

Permeability: The

analog showed a 5-fold increase in passive permeability (PAMPA) compared to the hydroxamate. -

Metabolic Stability: Microsomal half-life (

) increased from <15 min (hydroxamate) to >60 min ( -

Selectivity: The

group acted as a "silent" zinc binder that was only activated within the specific electrostatic environment of the HDAC6 pocket, drastically reducing off-target effects.

-

Summary of PK Improvements

| Parameter | Effect of | Mechanism |

| Solubility | Moderate | Polarized C-H bond aids solvation compared to |

| Permeability | High | Lipophilic character aids passive diffusion. |

| Clearance ( | Reduced | Blocks C-H oxidation; lowers ring electron density. |

| Volume of Dist. ( | Increased | Higher lipophilicity drives tissue distribution. |

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Fujiwara, Y., et al. (2012). "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature.[8] Link

-

Lozada-Soto, O. A., et al. (2023). "Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6."[3][4][6][7] Journal of Medicinal Chemistry. Link

-

Pahadi, V. D., et al. (2024). "The F-Difluoromethyl Group: Challenges, Impact and Outlook." Chemistry – A European Journal. Link

Sources

- 1. Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

Methodological & Application

Application Note & Protocol: A Modular Synthesis of 5-Bromo-2-(difluoromethyl)-1,3-oxazole from Acyclic Precursors

Abstract

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and membrane permeability.[1] The 2-(difluoromethyl)-1,3-oxazole moiety, in particular, represents a valuable pharmacophore. This application note provides a detailed, three-step synthetic pathway for 5-Bromo-2-(difluoromethyl)-1,3-oxazole, a versatile building block for drug discovery and development. The synthesis originates from simple acyclic precursors—propargylamine and difluoroacetic acid—and proceeds through a robust amide formation, a key metal-catalyzed cycloisomerization, and a regioselective late-stage bromination. The protocols herein are designed for reproducibility and scalability, with a focus on explaining the chemical principles that underpin each experimental choice, ensuring both trustworthiness and adaptability for researchers in the field.

Introduction and Synthetic Strategy

The oxazole ring is a privileged structure found in numerous natural products and pharmaceuticals.[2][3] The addition of a difluoromethyl group at the C2 position can significantly modulate the electronic properties and metabolic stability of the molecule, making it an attractive target for lead optimization programs.[4] The further incorporation of a bromine atom at the C5 position provides a reactive handle for subsequent cross-coupling reactions, enabling the rapid generation of diverse chemical libraries.

Traditional oxazole syntheses like the Robinson-Gabriel or van Leusen methods often require multi-step preparation of complex precursors.[5][6][7] The strategy outlined here employs a more convergent and modular approach based on the cyclization of an N-propargyl amide. This pathway offers several distinct advantages:

-

Readily Available Starting Materials: The synthesis commences with commercially available propargylamine and difluoroacetic acid, minimizing upfront synthetic effort.

-

Efficient Ring Formation: A metal-catalyzed cycloisomerization of the acyclic N-propargyl-2,2-difluoroacetamide precursor provides a high-yielding and direct route to the core 2-(difluoromethyl)oxazole scaffold.[8][9]

-

Late-Stage Functionalization: The introduction of the bromine atom in the final step allows for maximum synthetic flexibility, as the unbrominated intermediate can be used to generate other C5-functionalized analogs.

The overall synthetic transformation is depicted below:

Scheme 1: Overall Synthesis of this compound

Caption: Three-step workflow for the target compound synthesis.

Mechanistic Considerations: The Key Cycloisomerization

The cornerstone of this synthesis is the zinc(II) triflate-catalyzed cycloisomerization of N-propargyl amide 1 to form the oxazole ring 2 . Zinc(II) acts as a π-acid, activating the alkyne toward nucleophilic attack.[8] The reaction proceeds via a 5-exo-dig cyclization, which is kinetically favored. The amide oxygen acts as the internal nucleophile, attacking the activated alkyne to form a six-membered transition state leading to a vinyl-zinc intermediate. Subsequent protonolysis and tautomerization yield the stable aromatic oxazole ring.

Caption: Key mechanistic steps of the Zn(OTf)2-catalyzed cyclization.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone. LDA and Bromine are highly corrosive and toxic; handle with extreme care.

Protocol 1: Synthesis of N-Propargyl-2,2-difluoroacetamide (1)

This protocol details the formation of the key acyclic amide precursor via a standard peptide coupling reaction.

Materials:

-

Difluoroacetic acid (1.0 equiv)

-

Propargylamine (1.1 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

-

Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add difluoroacetic acid (1.0 equiv) and anhydrous DMF (to make a 0.5 M solution).

-

Cool the flask to 0 °C in an ice bath.

-

Sequentially add HOBt (1.2 equiv), EDC (1.2 equiv), DIPEA (2.5 equiv), and propargylamine (1.1 equiv).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

-

Stir the reaction for 16 hours at room temperature. Monitor progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford compound 1 as a colorless oil.

Protocol 2: Synthesis of 2-(Difluoromethyl)-1,3-oxazole (2)

This step involves the critical metal-catalyzed cycloisomerization to form the oxazole heterocycle.[8][9]

Materials:

-

N-Propargyl-2,2-difluoroacetamide (1) (1.0 equiv)

-

Zinc triflate (Zn(OTf)₂) (10 mol%)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add compound 1 (1.0 equiv) and anhydrous DCE (to make a 0.2 M solution).

-

Add zinc triflate (0.10 equiv) to the solution.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C.

-

Stir the reaction at 80 °C for 12 hours. Monitor progress by TLC or GC-MS.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with water (2x) to remove the zinc catalyst.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 2-(difluoromethyl)-1,3-oxazole 2 as a volatile liquid.

Protocol 3: Synthesis of this compound (3)

This final protocol achieves regioselective bromination at the C5 position of the oxazole ring via lithiation followed by quenching with an electrophilic bromine source.[10]

Materials:

-

2-(Difluoromethyl)-1,3-oxazole (2) (1.0 equiv)

-

Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene) (1.1 equiv)

-

Bromine (Br₂) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether (Et₂O)

-

Brine

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add compound 2 (1.0 equiv) and anhydrous THF (to make a 0.3 M solution).

-

Cool the flask to -78 °C using an acetone/dry ice bath.

-

Slowly add LDA solution (1.1 equiv) dropwise via syringe over 15 minutes. The solution may turn a pale yellow color, indicating deprotonation at C5.

-

Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, prepare a solution of bromine (1.2 equiv) in anhydrous THF.

-

Add the bromine solution dropwise to the reaction mixture at -78 °C. The color will discharge upon addition.

-

Stir at -78 °C for an additional 1.5 hours.

-

Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution at -78 °C.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the final product 3 .

Summary of Results

The following table summarizes the expected outcomes for the three-step synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

| Compound No. | Structure Name | Molecular Formula | Expected Yield | Key Analytical Data (Predicted) |

| 1 | N-Propargyl-2,2-difluoroacetamide | C₅H₅F₂NO | 85-95% | ¹H NMR: δ ~6.0 (t, J=54 Hz, 1H, CHF₂), ~4.1 (d, 2H), ~2.3 (t, 1H). HRMS (ESI) m/z: [M+H]⁺ calcd. |

| 2 | 2-(Difluoromethyl)-1,3-oxazole | C₄H₃F₂NO | 70-85% | ¹H NMR: δ ~7.8 (s, 1H, C5-H), ~7.2 (s, 1H, C4-H), ~6.7 (t, J=54 Hz, 1H, CHF₂). |

| 3 | This compound | C₄H₂BrF₂NO | 60-75% | ¹H NMR: δ ~7.4 (s, 1H, C4-H), ~6.7 (t, J=54 Hz, 1H, CHF₂). HRMS (ESI) m/z: [M+H]⁺ calcd. |

Conclusion

This application note details a reliable and modular three-step synthesis of this compound from simple acyclic precursors. The methodology leverages a robust amide coupling, an efficient zinc-catalyzed cycloisomerization, and a regioselective bromination. The protocols are presented with detailed, step-by-step instructions and explanations of the underlying chemical principles to ensure successful implementation by researchers and scientists. This synthetic route provides a practical entry point to a valuable chemical scaffold for applications in drug development and medicinal chemistry.

References

-

Chen, L., Li, H., Li, P., & Wang, L. (2016). PIDA-Mediated Intramolecular Oxidative C-O Bond Formation: A Synthesis of Oxazoles from Enamides. Organic Letters, 18(15), 3646–3649. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Vedejs, E., & Fields, S. C. (2003). Synthesis and Reactions of Oxazoles. In Comprehensive Organic Functional Group Transformations II. Elsevier. [Link]

-

D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

-

Shaikh, A. A., & Gomas, S. S. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 276-291. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. . [Link]

-

El-Gazzar, M. G., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. European Journal of Organic Chemistry. [Link]

-

Reddy, R. S., et al. (2016). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst. The Journal of Organic Chemistry, 81(5), 2116–2123. [Link]

-

Bojar, K., Branowska, D., & Wolińska, E. (2020). Mechanism of enantioselective cyclization of N-propargyl amides to 2,5-disubsituted alkylideneoxazolines. ResearchGate. [Link]

-

Various Authors. (2022). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications. [Link]

-

Wang, Z., et al. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. Organic Chemistry Frontiers. [Link]

-

Intelli, A. J., et al. (2022). Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes via Desilylative Defluorination. Organic Syntheses, 99, 314-331. [Link]

-

El-Gazzar, M. G., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. PubMed. [Link]

-

Reddy, R. S., et al. (2016). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst. ACS Figshare. [Link]

-

Sandford, G. (2020). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 16, 2588–2595. [Link]

-

Lee, S., et al. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 79(14), 6837–6844. [Link]

-

ResearchGate. (2021). Synthesis and Property of 2,2-Difluoro-1,4-diazaborole. ResearchGate. [Link]

-

Wang, X., et al. (2018). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 83(21), 13340–13351. [Link]

-

D'yakonov, V. A., et al. (2017). A Practical Synthesis of 1,3-Oxazole. ResearchGate. [Link]

-

Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905. [Link]

-

Wang, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1609. [Link]

-

Li, B. (2010). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Organic Syntheses, 87, 16-25. [Link]

-

Al-Hourani, B. J., et al. (2020). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2020(2), M1128. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2-Difluoroacetamide. PubChem Compound Database. [Link]

-

Fetyukhin, V., et al. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(3), 4-13. [Link]

-

Wang, Z., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(49), 31899–31903. [Link]

-

Ochilov, S. E. U., et al. (2024). Synthesis of a new derivative of 5-fluorouracil based on 2-chloro-N-(4-iodophenyl)acetamide and study of its biological activity. Chemical Science: Izvestiya Vysshikh Uchebnykh Zavedenii. [Link]

Sources

- 1. Synthetic Strategies to Access Fluorinated Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]

- 4. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. 5-(5-Bromo-2-methylphenyl)-1,3-oxazole|CAS 2013389-23-4 [benchchem.com]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acs.figshare.com [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Strategic Functionalization of the C5 Position in 2-(Difluoromethyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of the 2-(Difluoromethyl)-1,3-oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable scaffold in drug design.[3] The introduction of fluorine-containing substituents, such as the difluoromethyl (CF₂H) group, into drug candidates has become a cornerstone of modern medicinal chemistry. The CF₂H group can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[4] Consequently, the 2-(difluoromethyl)-1,3-oxazole scaffold represents a convergence of these two valuable pharmacophores, offering a promising platform for the development of novel therapeutics.

This guide provides a comprehensive overview of the synthetic strategies for accessing the 2-(difluoromethyl)-1,3-oxazole core and, critically, detailed protocols for the selective functionalization of its C5 position. Mastery of these transformations is essential for unlocking the full potential of this scaffold in the synthesis of compound libraries for drug discovery.

Part I: Synthesis of the 2-(Difluoromethyl)-1,3-oxazole Core

A robust and scalable synthesis of the 2-(difluoromethyl)-1,3-oxazole starting material is paramount. Several synthetic routes can be envisioned, with the Van Leusen oxazole synthesis being a particularly versatile and widely adopted method.[5][6] This reaction facilitates the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).

Protocol 1: Synthesis of 2-(Difluoromethyl)-1,3-oxazole via the Van Leusen Reaction

This protocol outlines the synthesis of the title compound starting from difluoroacetaldehyde, which can be generated in situ or used as a hydrate, and TosMIC.

Reaction Scheme:

Caption: Van Leusen synthesis of 2-(difluoromethyl)-1,3-oxazole.

Materials:

-

Difluoroacetaldehyde ethyl hemiacetal (or a suitable precursor)

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Diethyl ether (Et₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred suspension of potassium carbonate (2.5 equivalents) in anhydrous methanol in a round-bottom flask, add tosylmethyl isocyanide (1.0 equivalent).

-

Add difluoroacetaldehyde ethyl hemiacetal (1.2 equivalents) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux (typically around 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford pure 2-(difluoromethyl)-1,3-oxazole.

Rationale: The Van Leusen reaction proceeds via the initial deprotonation of TosMIC by the base (K₂CO₃) to form a nucleophilic intermediate. This attacks the aldehyde, followed by a 5-endo-dig cyclization to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid yields the aromatic oxazole ring.[6] The use of an anhydrous solvent is crucial to prevent unwanted side reactions.

Part II: Strategic C5-Functionalization

The C5 position of the 2-(difluoromethyl)-1,3-oxazole is the most amenable to electrophilic substitution and metalation due to the electronic properties of the oxazole ring. The electron-withdrawing nature of the C2-difluoromethyl group further enhances the acidity of the C5-proton, making direct deprotonation a particularly attractive strategy.

Strategy 1: Direct C5-Lithiation and Electrophilic Quench

Direct metalation at the C5 position using a strong base, followed by quenching with an electrophile, is a powerful method for introducing a wide range of functional groups.

Caption: Workflow for C5-lithiation and electrophilic quench.

Protocol 2: C5-Deuteration of 2-(Difluoromethyl)-1,3-oxazole

This protocol serves as a model reaction to confirm the feasibility of C5-lithiation.

Materials:

-

2-(Difluoromethyl)-1,3-oxazole

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Deuterium oxide (D₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(difluoromethyl)-1,3-oxazole (1.0 equivalent) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30-60 minutes.

-

Quench the reaction by the rapid addition of D₂O (5.0 equivalents).

-

Allow the reaction mixture to warm to room temperature.

-

Add saturated aqueous NH₄Cl solution to quench any remaining n-BuLi.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Analyze the product by ¹H NMR and Mass Spectrometry to confirm deuterium incorporation at the C5 position.

Rationale: The C5 proton of the oxazole is the most acidic, and the electron-withdrawing difluoromethyl group at C2 further enhances this acidity, facilitating deprotonation by a strong base like n-BuLi.[2] The resulting 5-lithiooxazole is a potent nucleophile that readily reacts with the electrophilic deuterium source.

Table 1: Representative Electrophiles for Quenching the 5-Lithiooxazole Intermediate

| Electrophile | Resulting C5-Substituent | Notes |

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | Provides a key handle for further transformations. |

| Iodine (I₂) | Iodo (-I) | Enables subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira). |

| Alkyl halides (e.g., CH₃I) | Alkyl (e.g., -CH₃) | Introduces alkyl diversity. |

| Aldehydes/Ketones | Hydroxyalkyl (-CH(OH)R) | Forms new carbon-carbon bonds. |

Strategy 2: Palladium-Catalyzed Direct C5-Arylation

Direct C-H activation/arylation offers a more atom-economical approach to biaryl structures, avoiding the need for pre-functionalization of the oxazole ring. Palladium catalysis is a well-established method for this transformation on oxazoles.[7][8]

Caption: Workflow for Palladium-catalyzed direct C5-arylation.

Protocol 3: Palladium-Catalyzed Direct C5-Arylation with an Aryl Bromide

Materials:

-

2-(Difluoromethyl)-1,3-oxazole

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Phosphine ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., N,N-Dimethylacetamide (DMA) or Toluene)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Celite®

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 equivalents).

-

Add 2-(difluoromethyl)-1,3-oxazole (1.0 equivalent) and the aryl bromide (1.2 equivalents).

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture to the specified temperature (typically 100-140 °C) with stirring. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Rationale and Mechanistic Insights: The catalytic cycle is generally believed to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by a concerted metalation-deprotonation (CMD) at the C5 position of the oxazole.[8] The choice of ligand, base, and solvent is crucial for achieving high regioselectivity and yield. Polar solvents like DMA tend to favor C5-arylation.[7] The electron-withdrawing CF₂H group is expected to facilitate the CMD step at the C5 position.

Table 2: Typical Reaction Conditions for C5-Arylation

| Parameter | Condition | Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(0) or Pd(II) sources. |

| Ligand | Buchwald-type phosphines (SPhos, XPhos) | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can influence the rate of the CMD step. |

| Solvent | DMA, Dioxane, Toluene | Solvent polarity can significantly impact regioselectivity.[7] |

| Temperature | 100-140 °C | Sufficient thermal energy is required to drive the catalytic cycle. |

Part III: Downstream Transformations of C5-Functionalized Oxazoles

The C5-functionalized 2-(difluoromethyl)-1,3-oxazoles are versatile intermediates for further synthetic elaboration.

-

C5-Iodo derivatives can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce diverse aryl, alkynyl, and vinyl groups.

-

C5-Aldehyde derivatives can be subjected to Wittig reactions, reductive aminations, and oxidations to the corresponding carboxylic acid, providing a wealth of opportunities for further diversification.

Conclusion

The 2-(difluoromethyl)-1,3-oxazole scaffold is a highly promising platform for the development of novel therapeutic agents. The synthetic protocols detailed in this guide provide a robust foundation for accessing this core and selectively functionalizing the C5 position. The electron-withdrawing nature of the difluoromethyl group plays a key role in facilitating C-H activation at the C5 position, making direct functionalization strategies particularly effective. By leveraging these methods, researchers can efficiently generate diverse libraries of C5-substituted 2-(difluoromethyl)-1,3-oxazoles for biological evaluation.

References

-

van Leusen, A. M.; Oldenziel, O. H.; van Leusen, D. Chemistry of Sulfonylmethyl Isocyanides. 13. A General One-Step Synthesis of Nitriles from Ketones Using Tosylmethyl Isocyanide. Introduction of a One-Carbon Unit. J. Org. Chem.1977 , 42 (19), 3114–3118. [Link]

-

Strotman, N. A.; Chobanian, H. R.; Guo, Y.; He, J.; Wilson, J. E. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Org. Lett.2010 , 12 (16), 3578–3581. [Link]

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25(7), 1649. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Ni, C.; Hu, J. The Unique Role of Fluorine in Organic Chemistry: Beyond the Well-Known Physical and Chemical Properties of Organofluorine Compounds. Angew. Chem. Int. Ed.2021 , 60 (30), 16294-16313. [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules2022 , 27(22), 7799. [Link]

-

Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. World Journal of Pharmacy and Pharmaceutical Sciences2016 , 5(8), 1024-1044. [Link]

-

Williams, D. R.; Lowder, P. D.; Gu, Y.-G.; Brooks, D. A. General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Org. Lett.2001 , 3 (18), 2891–2894. [Link]

-

2-(Difluoromethyl)-1,3,4-oxadiazoles: The Future of Selective Histone Deacetylase 6 Modulation? ACS Pharmacol. Transl. Sci.2024 , 7(3), 899-903. [Link]

-

Recent advance in oxazole-based medicinal chemistry. Eur. J. Med. Chem.2018 , 144, 444-492. [Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 7. Van Leusen Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Application Note: Direct C-H Arylation Protocols Using 5-Bromo-2-(difluoromethyl)-1,3-oxazole

This Application Note is structured to guide researchers in the integration of the 2-(difluoromethyl)-1,3-oxazole pharmacophore into drug scaffolds via Direct C-H Arylation .

Executive Summary & Strategic Value

The 2-(difluoromethyl)-1,3-oxazole motif is a high-value bioisostere in medicinal chemistry. The

Traditionally, installing this moiety involves Suzuki-Miyaura or Stille couplings. However, metallated oxazoles (e.g., oxazolyl-boronic acids or stannanes) are notoriously unstable, prone to protodeboronation, and difficult to purify.

Direct C-H Arylation (DA) offers a superior alternative by utilizing 5-Bromo-2-(difluoromethyl)-1,3-oxazole (1) directly as the electrophile to functionalize the C-H bonds of a nucleophilic coupling partner (e.g., indoles, thiophenes, benzenes). This approach bypasses the need for unstable metallated intermediates, improving step economy and scalability.

Mechanistic Principles (The "Why" & "How")

To successfully execute this reaction, one must understand the Concerted Metallation-Deprotonation (CMD) pathway.[1] Unlike standard electrophilic aromatic substitution, CMD allows Palladium to activate C-H bonds on electron-poor or neutral substrates using a carbonate or carboxylate base.

The Catalytic Cycle

-

Oxidative Addition:

inserts into the C-Br bond of the 5-bromooxazole (1) . -

Ligand Exchange: The halide (

) is replaced by a carboxylate/carbonate base (e.g., Pivalate or Acetate). -

C-H Activation (CMD Step): The Pd-bound base deprotonates the coupling partner (Ar-H) simultaneously as the Pd-C bond forms. This is the rate-determining step (RDS).

-

Reductive Elimination: The C-C bond forms, releasing the product and regenerating

.

Mechanistic Visualization

Figure 1: The CMD catalytic cycle. Note that the 5-bromooxazole enters at the Oxidative Addition step, while the C-H partner enters at the CMD step.

Experimental Protocols

Protocol A: General Conditions (Heteroarene Partners)

Best for: Electron-rich heterocycles (Thiophenes, Furans, Indoles) where C-H activation is facile.

| Component | Reagent / Condition | Equiv. | Role |

| Electrophile | This compound | 1.0 | Arylating Agent |

| Nucleophile | Heteroarene Partner (e.g., Indole) | 1.2 - 1.5 | C-H Source |

| Catalyst | 5 mol% | Pre-catalyst | |

| Ligand | 10-15 mol% | Stabilizes Pd | |

| Base | 2.0 - 3.0 | Proton Scavenger | |

| Solvent | DMA or DMF | [0.2 M] | Polar Aprotic |

| Temp/Time | 100°C - 120°C | 12 - 16 h | Reaction Driver |

Step-by-Step:

-

Charge a reaction vial with This compound (1.0 equiv), Heteroarene (1.5 equiv),

(5 mol%), -

Evacuate and backfill with Argon (

) to remove -

Add anhydrous DMA (N,N-Dimethylacetamide) via syringe.

-

Heat to 100°C. Monitor by LCMS.

-

Note: The

group is generally stable, but avoid temperatures >140°C to prevent potential defluorination or ring decomposition.

-

-

Workup: Dilute with EtOAc, wash with water (

) to remove DMA. Dry over

Protocol B: "Fagnou" Conditions (Challenging Substrates)

Best for: Less acidic C-H bonds (Benzenes, electron-poor heterocycles) or sterically hindered sites.

-

Catalyst:

(5 mol%) -

Ligand: DavePhos or

(5-10 mol%) -

Base:

(2.0 equiv) -

Additive: PivOH (Pivalic Acid) (30 mol%)

-

Solvent: Toluene or Xylene (Non-polar can sometimes boost selectivity).

-

Temperature: 110°C.[5]

Critical Control Points & Troubleshooting

Regioselectivity (The "Partner" Problem)

Since the oxazole bromide is the electrophile, the regioselectivity is determined by the C-H partner .

-

Indoles: C-2 arylation is favored with PivOH; C-3 is favored without acid or with specific ligands.

-

Thiophenes: C-2 (alpha) is highly favored over C-3 (beta).

-

Benzenes: Directed groups (DG) may be required (e.g., Amides, Pyridines) to guide the Pd to the ortho position.

Stability of the Group

The difluoromethyl group is robust but can undergo H/D exchange or defluorination under strongly basic conditions (

-

Rule: Stick to Carbonate (

, -

Check: If LCMS shows a mass of [M-20] (loss of HF), lower the temperature and switch to anhydrous Toluene.

Oxazole Ring Opening

Oxazoles can ring-open under acidic aqueous conditions or extreme heat.

-

Prevention: Ensure the reaction is anhydrous. Do not use strong mineral acids during workup; use mild buffers (pH 6-7) if neutralization is needed.

Workflow Optimization Decision Tree

Figure 2: Decision tree for selecting the optimal protocol based on the electronic nature of the C-H partner.

References

-

Direct Arylation of Oxazoles (General Class Behavior): Strotman, N. A., Chobanian, H. R., et al. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5."[1][4] Organic Letters, 2010, 12(15), 3578–3581.

-

Mechanistic Insight (CMD Pathway): Lapointe, D., & Fagnou, K. "Overview of the Mechanistic Rationales for the Carboxylate-Assisted C-H Functionalization." Chemistry Letters, 2010, 39(11), 1118–1126.

-

Stability of Difluoromethyl-Heterocycles: Pahwa, R., et al. "Difluoromethyl-1,3,4-oxadiazoles Are Selective... Inhibitors of Histone Deacetylase 6." Journal of Medicinal Chemistry, 2023, 66(19), 13821-13837.[6] (Demonstrates stability of the

-oxazole motif under physiological and assay conditions). -

C-H Functionalization of Polyfluoroarenes: Review: "Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization." Chemical Reviews, 2024. (Context on fluorine-containing substrates). [7]

Sources

- 1. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Practical iridium-catalyzed direct α-arylation of N-heteroarenes with (hetero)arylboronic acids by H2O-mediated H2 evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Scalable Production of 5-Bromo-2-(difluoromethyl)-1,3-oxazole

Case ID: OX-CF2-BR-500 Status: Active Assigned Specialist: Senior Application Scientist Topic: Process Optimization & Troubleshooting for Scale-Up (>100g to kg batch)

Executive Summary & Process Overview

The Challenge:

The synthesis of 5-Bromo-2-(difluoromethyl)-1,3-oxazole combines the volatility of low-molecular-weight fluorinated heterocycles with the thermal hazards of electrophilic bromination. While the

The Validated Workflow: Our recommended scalable route involves a 3-step sequence:

-

Amidation: Condensation of difluoroacetic acid (or anhydride) with aminoacetaldehyde dimethyl acetal.

-

Cyclodehydration: Acid-mediated ring closure (Robinson-Gabriel type) to yield the parent 2-(difluoromethyl)oxazole.

-

Regioselective Bromination: Electrophilic substitution at C5 using NBS.

Process Flow Diagram

Figure 1: Validated synthetic workflow for this compound. Colors indicate process criticality (Red = High Hazard).

Knowledge Base: Troubleshooting & FAQs

Module A: Ring Formation (The "Black Tar" Issue)

User Issue: "I am scaling up the cyclization of the acetamide acetal using Polyphosphoric Acid (PPA), but the mixture turns into a black tar and the yield dropped from 75% (at 5g scale) to 30% (at 200g scale)."

Root Cause Analysis:

PPA is viscous and suffers from poor heat transfer. At larger scales, "hot spots" cause polymerization of the electron-rich acetal before cyclization occurs. Additionally, the

Corrective Protocol:

-

Switch Reagent: Replace PPA with Eaton’s Reagent (7.7 wt%

in Methanesulfonic acid). It has lower viscosity, allowing better stirring and heat dissipation. -

Temperature Ramp: Do not heat the reaction vessel directly to 100°C.

-

Protocol: Charge amide intermediate. Add Eaton's reagent at 0°C. Stir for 1h. Ramp to 60°C over 2 hours.

-

-

Quench Technique: The quench is highly exothermic.

-

Protocol: Inverse quench. Pour the reaction mixture slowly into ice-water with vigorous stirring, keeping internal temp <20°C.

-

Data Comparison: Cyclization Agents

| Parameter | Polyphosphoric Acid (PPA) | Eaton's Reagent ( | Trifluoroacetic Anhydride (TFAA) |

| Viscosity | High (Difficult stirring) | Low (Good heat transfer) | Very Low |

| Exotherm Risk | High (Hot spots) | Moderate | High (Violent) |

| Yield (200g scale) | 30-45% | 78-82% | 60-70% |

| Cleanup | Difficult (Glassy residues) | Easy (Water soluble) | Easy |

Module B: Bromination Safety (The Thermal Runaway)

User Issue: "During the addition of NBS to the oxazole solution, we observed a sudden temperature spike (from 25°C to 65°C in 1 minute) followed by product decomposition."

Root Cause Analysis: Bromination of oxazoles with NBS is an exothermic electrophilic substitution. The reaction often exhibits an induction period , especially if the NBS is dry or high-purity. If the user adds a large portion of NBS during the induction phase, the accumulated reagent reacts simultaneously once the radical/ionic chain initiates, leading to a thermal runaway.

Corrective Protocol (Self-Validating System):

-

Solvent Selection: Use Acetonitrile (ACN) or DMF. ACN is preferred for easier workup.

-

Catalytic Initiation: Add 5% of the total NBS load first. Wait for the exotherm (or color change from orange to pale yellow) to confirm reaction initiation before starting the main feed.

-

Controlled Dosing: Use a solid addition funnel or dissolve NBS in ACN (slurry) and dose via pump.

-

Limit: Maintain internal temperature between 25–35°C.

-

-

Reaction Monitoring: Do not rely solely on TLC. Use HPLC/GC. The reaction is complete when the starting material is <1%. Over-reaction leads to 4,5-dibromo species.

Safety Warning:

Reference: Novartis engineers demonstrated that NBS accumulation can lead to hazardous secondary decomposition reactions. Ensure the "accumulation" of unreacted NBS never exceeds 10-15% of the total mass in the reactor [1].

Module C: The Difluoromethyl ( ) Stability

User Issue: "My product purity is high by HPLC, but I see a loss of fluorine signal in NMR after basic workup."

Root Cause Analysis:

The

Corrective Protocol:

-

pH Control: Never exceed pH 8.5 during workup.

-

Buffer Choice: Use Saturated Sodium Bicarbonate (

) or Phosphate buffer for neutralization. Avoid 1M NaOH. -

Quench: Use Sodium Bisulfite (

) to quench excess bromine/NBS. This is acidic/neutral and safe for the

Advanced Troubleshooting Logic

Use the following decision tree to diagnose impurity profiles in the final crude mixture.

Figure 2: Diagnostic logic for impurity profiling during this compound production.

Isolation & Purification Strategy

Chromatography is non-viable at >1kg scale due to silica cost and waste disposal.

Recommended Method: Steam Distillation & Crystallization

-

Intermediate (2-Difluoromethyl-oxazole): This is likely a volatile liquid.

-

Purification: Simple distillation at reduced pressure.

-

Boiling Point Check: Estimate ~60-80°C at 20 mmHg (based on analogs).

-

-

Final Product (5-Bromo derivative):

-

The introduction of Bromine significantly raises the melting point.

-

Workup: Quench reaction into water/bicarbonate. Extract into MTBE. Wash with brine.

-

Crystallization: Swap solvent to n-Heptane/Ethanol (9:1) . Cool to -10°C. The bromo-oxazole should crystallize out.

-

If Oil: If the product oils out, seed with a pure crystal from a small pilot batch.

-

References

-

Guan, M., et al. (2021).[1] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development, 25(6), 1375–1382.[1] [Link][1]

-

Somaraju, P., et al. (2022). "Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles." Molecules, 27(18), 5789. [Link]

-

Organic Chemistry Portal. "N-Bromosuccinimide (NBS) in Organic Synthesis." [Link]

-

Van Leusen, A. M., et al. (1972).[2] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced reaction of tosylmethyl isocyanide with aldehydes. Preparation of 5-substituted oxazoles." Tetrahedron Letters, 13(23), 2369-2372. (Foundational reference for oxazole synthesis logic).

Sources

Validation & Comparative

Comparative NMR Profiling of Fluorinated Oxazole Scaffolds: 5-Bromo-2-(difluoromethyl)-1,3-oxazole

Introduction: The Fluorine Bioisostere Advantage

In the landscape of modern medicinal chemistry, the 5-Bromo-2-(difluoromethyl)-1,3-oxazole scaffold represents a critical intermediate. Unlike its trifluoromethyl (

This guide provides a comparative NMR analysis of this molecule. We focus on distinguishing the unique spectral signatures arising from heteronuclear spin-spin coupling (

The Comparative Matrix

We evaluate the target against its primary synthetic alternatives:

-

Target: this compound (

) -

Analog A: 5-Bromo-2-methyl-1,3-oxazole (

) -

Analog B: 5-Bromo-2-(trifluoromethyl)-1,3-oxazole (

)

Theoretical Framework & Structural Logic

The analysis hinges on the Geminal Fluorine Effect . The two fluorine atoms on the

Analytical Workflow

The following directed graph illustrates the logic flow for confirming the structure, moving from raw acquisition to specific coupling verification.

Figure 1: Structural elucidation workflow prioritizing fluorine coupling detection.

Experimental Protocol

To ensure reproducibility and resolution of fine splitting, the following acquisition parameters are recommended.

Sample Preparation[1][2]

-

Solvent:

(Deuterated Chloroform) is preferred over -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400/500 MHz)

-

Temperature: 298 K (

). -

Relaxation Delay (D1): Set to

seconds. The -

Scans (NS):

- : 16 scans.

- : 512–1024 scans (due to C-F splitting reducing signal-to-noise ratio per peak).

-

Processing: Apply an exponential window function (LB = 0.3 Hz) for

to resolve the wings of the triplet.

Comparative Spectral Analysis

Proton NMR ( )[3]

The proton spectrum is defined by two key signals. The most diagnostic feature is the geminal coupling of the methine proton to the two fluorine atoms.

-

The

Signal: Appears as a triplet (-

Coupling Constant (

): The characteristic coupling constant is 52–54 Hz . This large value is specific to the -

Differentiation: The methyl analog (

) shows a singlet at ~2.4 ppm. The

-

-

The Ring Proton (H4): Appears as a singlet at 7.1 – 7.3 ppm .

-

Note: Long-range coupling (

) is usually negligible or results in slight broadening, unlike the strong splitting seen in the side chain.

-

Carbon NMR ( )

Carbon NMR provides definitive proof of the fluorine substitution pattern via C-F coupling.

-

C2 (Oxazole Ring): This quaternary carbon is directly attached to the

group. It appears as a triplet (-

Shift: ~155–160 ppm.

-

Coupling (

): ~26–30 Hz.

-

-

Carbon: The difluoromethyl carbon itself appears as a triplet (

-

Shift: ~108–112 ppm.

-

Coupling (

): ~235–245 Hz. This massive splitting is the "fingerprint" of the group.

-

-

C5 (C-Br): The carbon bearing the bromine atom.

-

Shift: ~120–125 ppm.

-

Effect: Shielded (upfield) relative to unsubstituted oxazole due to the heavy atom effect of Bromine.

-

Summary Data Tables

Table 1: Comparative Chemical Shifts ( , ppm)

Note: Values are representative of

| Position | Nucleus | 5-Br-2-( | 5-Br-2-( | 5-Br-2-( |